molecular formula C7H9FN2 B8128668 (4-Fluoropyridin-2-yl)dimethylamine

(4-Fluoropyridin-2-yl)dimethylamine

Cat. No.: B8128668
M. Wt: 140.16 g/mol
InChI Key: PFOTUQIVNNECGQ-UHFFFAOYSA-N
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Description

(4-Fluoropyridin-2-yl)dimethylamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyridin-2-yl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoropyridin-2-yl)dimethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine

Fluorinated pyridines, including this compound, are explored for their potential biological activities. They are investigated as potential imaging agents for radiotherapy and as candidates for drug development due to their ability to interact with biological targets .

Industry

In the industrial sector, fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals. Their unique properties, such as increased stability and reduced reactivity, make them suitable for various applications .

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-2-yl)dimethylamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

Compared to other fluorinated pyridines, (4-Fluoropyridin-2-yl)dimethylamine has a unique substitution pattern that imparts distinct chemical and physical properties. Its specific reactivity and stability make it valuable for certain applications where other fluorinated pyridines may not be as effective .

Properties

IUPAC Name

4-fluoro-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOTUQIVNNECGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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